4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione
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Overview
Description
4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione is a heterocyclic compound that features a fused imidazoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base can lead to the formation of the imidazoquinoline core .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s ability to induce the production of cytokines, such as interferon, highlights its potential in immunomodulation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[4,5-b]pyridine: Investigated for its antiviral and anticancer properties.
Imidazo[4,5-c]quinoline: Explored for its role in immunotherapy.
Uniqueness: 4H-Imidazo[4,5,1-ij]quinoline-2,4(1H)-dione stands out due to its unique fused ring system, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of novel compounds with diverse biological activities .
Properties
CAS No. |
53868-01-2 |
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Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,11-dione |
InChI |
InChI=1S/C10H6N2O2/c13-8-5-4-6-2-1-3-7-9(6)12(8)10(14)11-7/h1-5H,(H,11,14) |
InChI Key |
VQJGJRROSAEMEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=O)N3C(=O)C=C2 |
Origin of Product |
United States |
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